Cas no 2324109-69-3 (N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)

N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- Z2285377651
- EN300-26577767
- 2324109-69-3
- N-({2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}methyl)prop-2-enamide
- N-[(2,4-Dioxo-1,3-diazaspiro[4.4]non-6-yl)methyl]-2-propenamide
- N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide
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- インチ: 1S/C11H15N3O3/c1-2-8(15)12-6-7-4-3-5-11(7)9(16)13-10(17)14-11/h2,7H,1,3-6H2,(H,12,15)(H2,13,14,16,17)
- InChIKey: ORQCDWVSENFSNK-UHFFFAOYSA-N
- SMILES: C(NCC1CCCC21NC(=O)NC2=O)(=O)C=C
計算された属性
- 精确分子量: 237.11134135g/mol
- 同位素质量: 237.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 393
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 87.3Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 10.16±0.40(Predicted)
N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577767-0.05g |
N-({2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}methyl)prop-2-enamide |
2324109-69-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamideに関する追加情報
N-( {2,4-Dioxo-1,3-Diazaspiro[4.4]Nonan-6-Yl}Methyl )Prop-2-Enamide: A Comprehensive Overview
The compound with CAS No 2324109-69-3, known as N-( {2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}methyl )prop-2-enamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique spiro ring system and its potential applications in drug design and development.
Spiro compounds have been a focal point in medicinal chemistry due to their ability to create complex three-dimensional structures that can interact with biological targets in novel ways. The diazaspiro[4.4]nonane core of this compound is particularly interesting, as it combines nitrogen atoms within the spiro framework, potentially enhancing its pharmacokinetic properties such as solubility and bioavailability.
Recent studies have explored the biological activity of this compound, revealing promising results in areas such as enzyme inhibition and receptor modulation. For instance, researchers have reported that the prop-2-enamide group attached to the spiro system contributes significantly to its ability to bind to specific protein targets. This makes it a potential candidate for the development of new therapeutic agents.
In terms of synthesis, the preparation of N-( {2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}methyl )prop-2-enamide involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. The use of advanced catalytic methods and protecting group strategies has enabled chemists to achieve high yields and purity levels in its production.
The structural uniqueness of this compound also makes it an attractive subject for computational studies. Molecular modeling techniques have been employed to investigate its docking behavior with various biological molecules, providing insights into its potential mechanisms of action. These studies have highlighted the importance of the spiro ring system in mediating molecular interactions.
From an industrial perspective, the scalability of this compound's synthesis is a critical factor for its commercialization. Current research efforts are focused on optimizing reaction conditions to reduce costs and improve efficiency while maintaining product quality.
In conclusion, N-( {2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}methyl )prop-2-enamide represents a cutting-edge advancement in chemical synthesis and drug discovery. Its distinctive structure and promising biological properties position it as a valuable tool for exploring new therapeutic avenues.
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